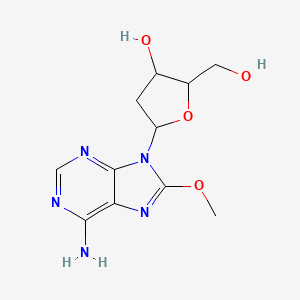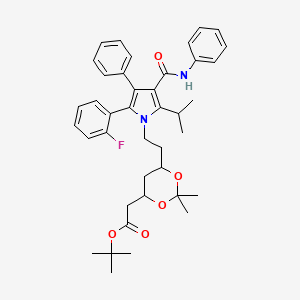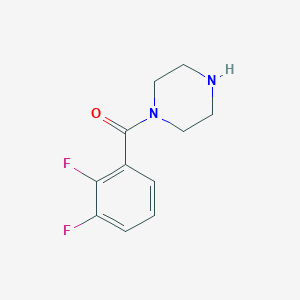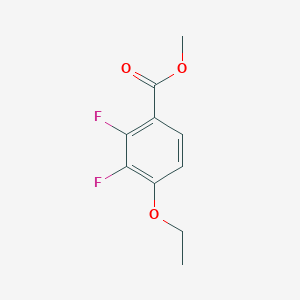
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a derivative of pyridinium, a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science. This compound features a pyridinium ring substituted with an aminocarbonyl group at the 2-position and a methyl group at the 1-position. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) typically involves the reaction of pyridine with an appropriate aminocarbonyl precursor under controlled conditions. One common method is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . This reaction proceeds via a Michael addition followed by cyclization to form the pyridinium ring.
Industrial Production Methods
In an industrial setting, the production of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyridinium derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, catalysts, and ionic liquids.
Mecanismo De Acción
The mechanism by which Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) exerts its effects involves interactions with various molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridinium derivatives such as:
Cyanomethyl pyridinium: Used in the synthesis of heterocyclic compounds.
Isoquinolinium salts: Employed in organic synthesis and as intermediates in pharmaceutical production.
Pyrylium salts: Utilized in the preparation of light emitters and photocatalysts.
Uniqueness
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H9N2O+ |
|---|---|
Peso molecular |
137.16 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-6(9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |
Clave InChI |
ZUSYYGDWLGXDSL-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)






![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
